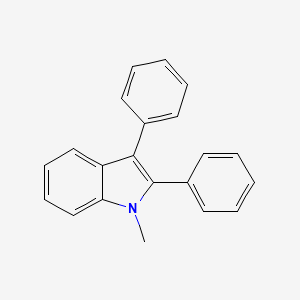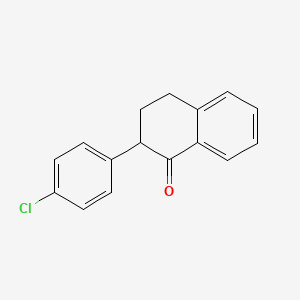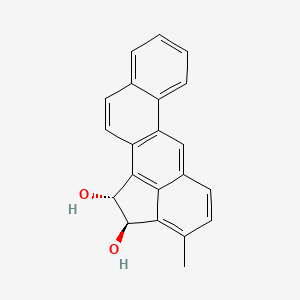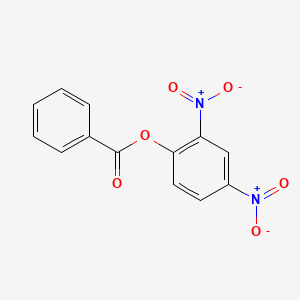
2,4-Dinitrophenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitrophenyl benzoate is an organic compound that belongs to the class of dinitrophenyl esters. It is characterized by the presence of two nitro groups attached to a phenyl ring, which is further esterified with benzoic acid. This compound is of significant interest in organic chemistry due to its reactivity and applications in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4-Dinitrophenyl benzoate can be synthesized through the esterification of 2,4-dinitrophenol with benzoic acid or its derivatives. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dinitrophenyl benzoate undergoes various chemical reactions, including nucleophilic substitution, transesterification, and hydrolysis. The presence of electron-withdrawing nitro groups makes the compound highly reactive towards nucleophiles .
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with nucleophiles such as phenols and amines in the presence of a base like potassium carbonate or sodium hydroxide.
Transesterification: Reaction with alcohols in the presence of a catalyst such as potassium carbonate in dimethylformamide (DMF).
Hydrolysis: Reaction with water or aqueous base to yield 2,4-dinitrophenol and benzoic acid.
Major Products: The major products formed from these reactions include 2,4-dinitrophenol, substituted phenols, and various esters depending on the nucleophile used .
Applications De Recherche Scientifique
2,4-Dinitrophenyl benzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and mechanistic studies of esterification and transesterification reactions.
Biology: Employed in the study of enzyme kinetics and inhibition, particularly in the context of esterases and hydrolases.
Medicine: Investigated for its potential use in drug development and as a model compound for studying drug-receptor interactions.
Mécanisme D'action
The mechanism of action of 2,4-dinitrophenyl benzoate involves its reactivity towards nucleophiles. The electron-withdrawing nitro groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield the substitution or transesterification product .
Comparaison Avec Des Composés Similaires
- 2,4-Dinitrophenyl acetate
- 4-Nitrophenyl benzoate
- 2,4-Dinitrophenyl hydrazine
Comparison: 2,4-Dinitrophenyl benzoate is unique due to the presence of both nitro groups and the benzoate ester, which confer distinct reactivity patterns. Compared to 2,4-dinitrophenyl acetate, it has a higher molecular weight and different steric properties. The presence of the benzoate group also influences its solubility and reactivity compared to 4-nitrophenyl benzoate .
Propriétés
Numéro CAS |
1523-15-5 |
|---|---|
Formule moléculaire |
C13H8N2O6 |
Poids moléculaire |
288.21 g/mol |
Nom IUPAC |
(2,4-dinitrophenyl) benzoate |
InChI |
InChI=1S/C13H8N2O6/c16-13(9-4-2-1-3-5-9)21-12-7-6-10(14(17)18)8-11(12)15(19)20/h1-8H |
Clé InChI |
HQRCXANPDFUQGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


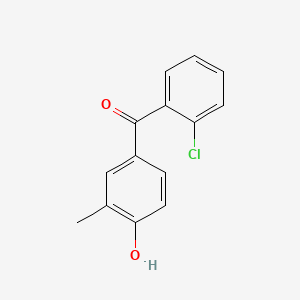
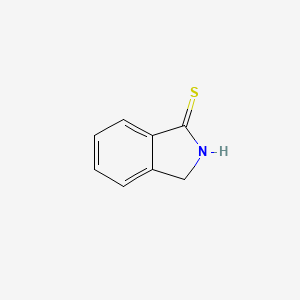
![4-[4-(Diphenylmethyl)-3-methylpiperazin-1-yl]butan-1-ol](/img/structure/B14739699.png)
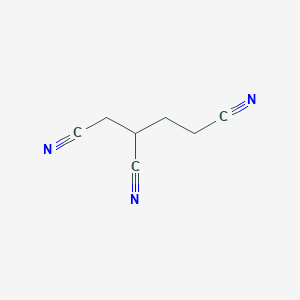
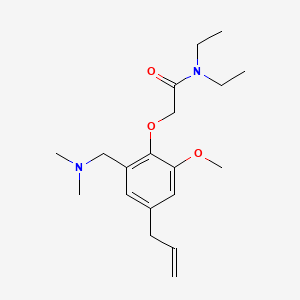


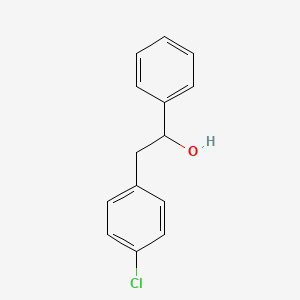
![[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate](/img/structure/B14739739.png)
![2-(2,2-Dimethyloxan-4-yl)ethyl-[(4-hydroxy-3-methoxyphenyl)methyl]azanium](/img/structure/B14739745.png)
![Spiro[5.7]tridecan-13-one](/img/structure/B14739746.png)
